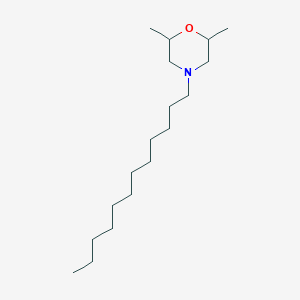
2-Naphthyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-Naphthyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside" is a derivative of 2-acetamido-2-deoxy-β-D-glucopyranose, which is a key building block in the synthesis of various glycosyl donors and glycosides. This compound is of interest due to its potential applications in biochemical assays and synthesis of complex carbohydrates .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-glucopyranose is a starting material for the synthesis of various glucosamine glycosyl donors. It reacts with alcohols to give 1,2-trans glycosides in the presence of anhydrous ferric chloride in dichloromethane or ferric triflate catalysts . Although not directly describing the synthesis of the exact compound , these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of related glycosides has been characterized by NMR and X-ray crystallography. For example, the solid-state and solution conformation of methyl 2,3-di-O-acetyl-4,6-O-(2-naphthyl)methylene-α-D-galactopyranoside, a compound with a similar naphthylmethylene acetal structure, has been elucidated, providing insights into the conformational preferences of these types of molecules .
Chemical Reactions Analysis
The compound is likely to undergo reactions typical of glycosides and acetylated sugars. For example, the related compound 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-α-D-glucopyranose has been shown to undergo fragmentation in mass spectrometry, with the loss of acetyl groups and other specific fragments . This information can be useful in predicting the behavior of "2-Naphthyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside" under similar analytical conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related substances. For instance, the fluorometric determination of N-acetyl-β-D-glucosaminidase activity uses a substrate that releases 1-naphthol from a similar naphthyl glycoside, indicating that the compound is likely to be sensitive to enzymatic hydrolysis under certain conditions . Additionally, the stability and solubility of the compound can be influenced by the acetyl and naphthyl groups, which may affect its reactivity and applications in various chemical and biochemical contexts.
Scientific Research Applications
Enzymatic Inhibition and Chemical Synthesis
- The compound has been explored for its potential in the synthesis of inhibitors targeting carbohydrate processing enzymes. This includes the development of C-glycoside mimetics of glycosylphosphates, glycolipids, glycosyl amino acids, and oligosaccharides, which are crucial in various biological processes. Notably, methods for the deprotection of allyl C-glycosides and the synthesis of analogues of glycosyl glycerols and glyceroglycolipids were reported, indicating its role in creating mimics of complex carbohydrates and influencing carbohydrate-mediated biological activities (Cipolla, La Ferla, & Nicotra, 1997).
Chemical Modifications and Biological Activities
- Research on D-glucans, which are significant for their technological properties and biological activities, highlighted the impact of chemical modifications such as acetylation on their solubility and biological functions. These modifications can alter the activities of D-glucans, potentially enhancing their antioxidation and anticoagulation properties. This suggests a route for the chemical alteration of related compounds to improve their biological efficacy (Kagimura et al., 2015).
Exploring Biopolymer Applications
- Cyclodextrins, related to the structural and functional frameworks provided by such compounds, have been extensively investigated for their ability to form inclusion complexes, impacting the solubility and stability of guest molecules. This characteristic underpins a wide range of applications from pharmaceuticals to food technology, highlighting the broader context in which similar compounds can be utilized (Sharma & Baldi, 2016). Additionally, the development and applications of cyclodextrins illustrate the potential for creating novel delivery systems and enhancing drug solubility and stability, areas where similar glycoside compounds could play a role (Valle, 2004).
properties
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-naphthalen-2-yloxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO9/c1-13(26)25-21-23(32-16(4)29)22(31-15(3)28)20(12-30-14(2)27)34-24(21)33-19-10-9-17-7-5-6-8-18(17)11-19/h5-11,20-24H,12H2,1-4H3,(H,25,26)/t20-,21-,22-,23-,24-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHFGHQMWZQINE-MRKXFKPJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC3=CC=CC=C3C=C2)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC3=CC=CC=C3C=C2)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562945 |
Source


|
| Record name | Naphthalen-2-yl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside | |
CAS RN |
131531-80-1 |
Source


|
| Record name | Naphthalen-2-yl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[Bis(4-fluorophenyl)methyl]piperazine](/img/structure/B154382.png)






![1-[Bis(4-fluorophenyl)methyl]-4-[(Z)-3-phenyl-2-propenyl]piperazine](/img/structure/B154396.png)


